

Commercial Production of Vinyl Fluoride: A Technical Guide

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Compound of Interest

Compound Name: Vinyl fluoride

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This technical guide provides a comprehensive overview of the primary commercial methods for the production of **vinyl fluoride** (VF), a critical monomer in the synthesis of high-performance fluoropolymers. The document details the core chemical processes, including the hydrofluorination of acetylene, dehydrofluorination of 1,1-difluoroethane, and dehydrochlorination of chloro-fluoro-ethanes. It offers a comparative analysis of these methods through structured data, detailed experimental protocols, and process flow diagrams to support research and development activities.

Hydrofluorination of Acetylene

The direct hydrofluorination of acetylene is a major industrial route for **vinyl fluoride** synthesis. This process involves the catalytic addition of hydrogen fluoride (HF) to acetylene (C₂H₂). The reaction can be controlled to favor the formation of **vinyl fluoride** over the secondary product, 1,1-difluoroethane (HFC-152a).

Reaction: $\text{HC}\equiv\text{CH} + \text{HF} \rightarrow \text{H}_2\text{C}=\text{CHF}$

Quantitative Data

Parameter	Value	Reference
Catalyst	Al ₂ O ₃ , AlF ₃ , or Al ₂ O ₃ supported metal fluorides (e.g., SbF ₃ , ZnF ₂ , CdF ₂ , CoF ₂)	[1][2]
Reaction Temperature	220-360 °C	[3]
HF:C ₂ H ₂ Molar Ratio	1:1 to 10:1	[3]
Space Velocity	250-2500 h ⁻¹	[1]
Pressure	0.1-1.0 MPa	[3]
Acetylene Conversion	Up to 96.0%	[1]
Vinyl Fluoride Selectivity	Up to 73.0%	[1]

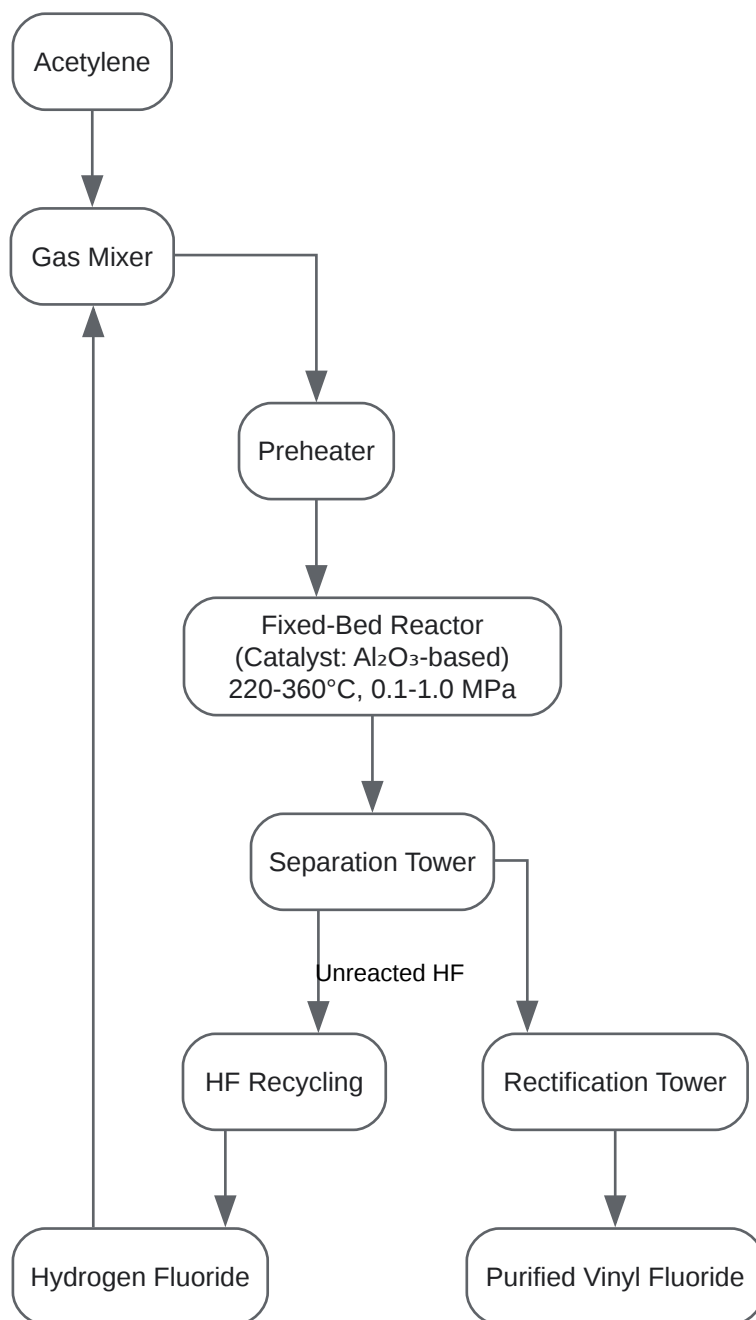
Experimental Protocol

Catalyst Preparation: A fluorination catalyst can be prepared by treating a precursor, such as a dried and calcined aluminum-based compound, with hydrogen fluoride at an elevated temperature (e.g., 300 °C) for several hours.[3]

Experimental Setup and Procedure:

- A fixed-bed reactor is loaded with the prepared fluorination catalyst.
- Acetylene and hydrogen fluoride are mixed in the desired molar ratio and preheated.
- The gas mixture is fed into the reactor, which is maintained at the specified temperature and pressure.
- The effluent gas from the reactor, containing **vinyl fluoride**, unreacted starting materials, and byproducts, is passed through a separation tower to recover unreacted hydrogen fluoride for recycling.
- The remaining gas stream is then directed to a rectification tower for the purification of **vinyl fluoride**. [3]

Process Diagram



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Caption: Workflow for **vinyl fluoride** production via acetylene hydrofluorination.

Dehydrofluorination of 1,1-Difluoroethane (HFC-152a)

Another commercially significant method for producing **vinyl fluoride** is the dehydrofluorination of 1,1-difluoroethane (CH_3CHF_2). This process involves the elimination of hydrogen fluoride at elevated temperatures, often in the presence of a catalyst.

Reaction: $\text{CH}_3\text{CHF}_2 \rightarrow \text{H}_2\text{C}=\text{CHF} + \text{HF}$

Quantitative Data

Parameter	Value	Reference
Catalyst	$\text{Cr}_2\text{O}_3/\text{Al}_2\text{O}_3$ or MgF_2	[4][5]
Reaction Temperature	200-550 °C	[4][5]
Co-reactant Gas	Oxygen, Carbon Dioxide, or Air	[4]
HFC-152a Conversion	35-98%	[4][5]
Vinyl Fluoride Selectivity	94.3-99.1%	[4]
Contact Time	1-60 seconds	[4]

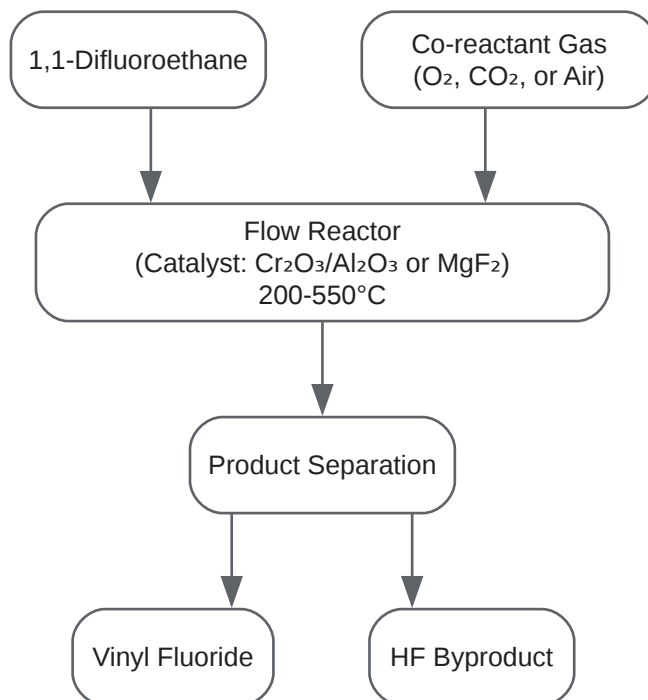
Experimental Protocol

Catalyst Preparation: A $\text{Cr}_2\text{O}_3/\text{Al}_2\text{O}_3$ catalyst can be prepared by impregnating alumina with a solution of a chromium compound, followed by calcination. MgF_2 catalysts can be synthesized via various methods, including precipitation or sol-gel techniques, followed by calcination.[4][5]

Experimental Setup and Procedure:

- A flow reactor, typically a nickel-iron-chromium alloy tube, is packed with the catalyst.
- A mixed gas stream of 1,1-difluoroethane and a co-reactant gas (if used) is passed through the heated reactor.
- The reaction is carried out under atmospheric pressure at the specified temperature and contact time.
- The product stream is analyzed to determine the conversion of 1,1-difluoroethane and the selectivity to **vinyl fluoride**. [5]

Process Diagram



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Caption: Workflow for **vinyl fluoride** production via dehydrofluorination.

Dehydrochlorination of Chloro-Fluoro-Ethanes

The dehydrochlorination of 1-chloro-1-fluoroethane (HCFC-141b) is another commercial route to **vinyl fluoride**. This method involves the elimination of hydrogen chloride (HCl) at high temperatures.^[6]



A related process involves the reaction of vinyl chloride with hydrogen fluoride to produce 1-chloro-1-fluoroethane as an intermediate, which is then subjected to pyrolysis.^[7]

Quantitative Data

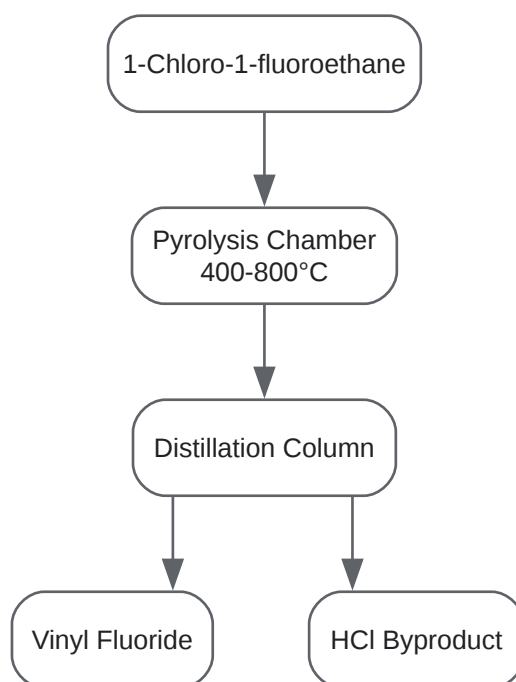
Parameter	Value	Reference
Reactant	1-chloro-1-fluoroethane	[6]
Reaction Type	Pyrolysis	[7]
Pyrolysis Temperature	400-800 °C	[7]
Pressure	Atmospheric	[7]

Experimental Protocol

Experimental Setup and Procedure:

- Gaseous 1-chloro-1-fluoroethane is fed into a pyrolysis chamber.
- The chamber is maintained at a high temperature (400-800 °C) and atmospheric pressure.
- The reaction products, primarily **vinyl fluoride** and hydrogen chloride, are continuously removed.
- The product stream is then subjected to distillation to separate the **vinyl fluoride** from HCl and any unreacted starting material.[7]

Process Diagram



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Caption: Workflow for **vinyl fluoride** from 1-chloro-1-fluoroethane.

Purification of Vinyl Fluoride

Regardless of the production method, the crude **vinyl fluoride** product requires purification to remove unreacted starting materials, byproducts, and any catalyst residues. A common purification method involves passing the gaseous **vinyl fluoride** through a column containing a finely divided reduced copper catalyst at a temperature between 0 and 100 °C.[8] This can be preceded by a preliminary distillation step. For high-purity applications, cryogenic distillation is also employed to separate **vinyl fluoride** from other components based on their boiling points.

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